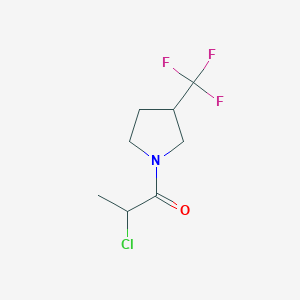

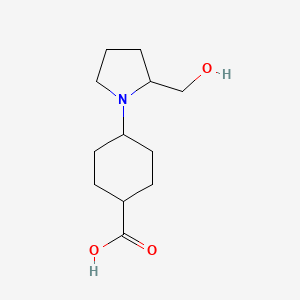

2-Chloro-1-(2-(methoxymethyl)pyrrolidin-1-yl)butan-1-one

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to 2-Chloro-1-(2-(methoxymethyl)pyrrolidin-1-yl)butan-1-one often involves the use of pyrrolidine, a five-membered nitrogen heterocycle . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Scientific Research Applications

Synthesis of Agrochemicals and Medicinal Compounds

The compound is involved in the synthesis of 5-methoxylated 3-pyrrolin-2-ones through the rearrangement of chlorinated pyrrolidin-2-ones. This process is significant for the preparation of agrochemicals or medicinal compounds, highlighting its utility in the development of chemicals with potential agricultural and therapeutic applications (Ghelfi et al., 2003).

Enantiopure Lithium Salt Synthesis

Another application is seen in the synthesis of enantiopure lithium salts. These salts exhibit novel polymeric structures and are derived from reactions involving (S)-2-(methoxymethyl)pyrrolidine. The resulting compounds, such as lithium (S)-1-[2‘-(methoxymethyl)pyrrolidin-1‘-yl]-3,5-dimethylboratabenzene, are of interest due to their unique structural and potentially catalytic properties (Xiaolai Zheng and G. Herberich, 2001).

Organic Chemistry and Molecular Structures

The compound also plays a role in the synthesis of pyrrole derivatives, important for their presence in biological molecules such as heme and chlorophyll. These derivatives are prepared through various condensation reactions, demonstrating the compound's versatility in synthesizing complex organic molecules (L. R. Anderson & Kou-Chang Liu, 2000).

Analytical Characterization of Novel Compounds

Analytical characterization of related compounds, including cathinones and N-pyrrolidinyl-substituted amphetamine derivatives, showcases the utility of 2-Chloro-1-(2-(methoxymethyl)pyrrolidin-1-yl)butan-1-one in forensic and pharmacological research. These studies involve advanced techniques like UHPLC-QTOF-MS and GC-Orbitrap-MS, underlining the compound's relevance in the identification and analysis of new psychoactive substances (Cui-mei Liu et al., 2022).

Solubility and Thermodynamic Properties

The solubility and thermodynamic properties of pyrrolidine derivatives, including those related to this compound, are studied for their applications in solvent systems. Such research informs on the dissolution behavior and thermodynamic driving forces, critical for pharmaceutical formulation and chemical process design (E. Duan et al., 2015).

Mechanism of Action

Target of action

The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds

Mode of action

The mode of action would depend on the specific targets of the compound. Pyrrolidine derivatives can interact with their targets in various ways, often involving the formation of hydrogen bonds or hydrophobic interactions .

Biochemical pathways

Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Pyrrolidine derivatives are known to be involved in a wide range of biological activities .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the specific biological system in which it is used. Pyrrolidine derivatives can have diverse ADME properties .

Biochemical Analysis

Biochemical Properties

2-Chloro-1-(2-(methoxymethyl)pyrrolidin-1-yl)butan-1-one plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The pyrrolidine ring in its structure allows it to act as a versatile scaffold, enabling it to bind to various active sites of enzymes and proteins. This compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics. The chloro group can form hydrogen bonds and participate in halogen bonding, while the methoxymethyl group can enhance lipophilicity, facilitating membrane permeability and interactions with hydrophobic pockets in proteins .

Cellular Effects

This compound has been observed to influence various cellular processes. It can modulate cell signaling pathways by interacting with key signaling proteins, leading to alterations in gene expression and cellular metabolism. For instance, this compound can inhibit or activate specific kinases, thereby affecting downstream signaling cascades. Additionally, it has been shown to impact cellular metabolism by modulating the activity of enzymes involved in glycolysis and the citric acid cycle . These interactions can lead to changes in cellular energy production and overall cell function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. The pyrrolidine ring allows it to fit into the active sites of enzymes, where it can form hydrogen bonds and hydrophobic interactions. The chloro group can participate in halogen bonding, enhancing the binding affinity to target proteins. This compound can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For example, it can inhibit cytochrome P450 enzymes by binding to their active sites, preventing the metabolism of certain substrates . Additionally, it can influence gene expression by interacting with transcription factors and modulating their activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. This compound has shown stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have indicated that it can have sustained effects on cellular function, particularly in terms of enzyme inhibition and alterations in gene expression . These effects are consistent over extended periods, making it a reliable compound for biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to modulate enzyme activity and cellular metabolism without causing significant toxicity. At higher doses, it can lead to adverse effects, including hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the inhibition of key metabolic enzymes and the accumulation of toxic metabolites. Threshold effects have been observed, where a certain dosage level leads to a marked increase in toxicity, highlighting the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation reactions. These metabolic processes result in the formation of various metabolites, some of which may retain biological activity . The compound can also influence metabolic flux by modulating the activity of key enzymes in glycolysis and the citric acid cycle, leading to changes in metabolite levels and overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The methoxymethyl group enhances its lipophilicity, facilitating its diffusion across cell membranes. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation . The compound’s distribution is also influenced by its interactions with plasma proteins, which can affect its bioavailability and overall pharmacokinetics.

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. It has been observed to localize in specific cellular compartments, such as the endoplasmic reticulum and mitochondria . These localizations are likely due to the presence of targeting signals within its structure, directing it to these organelles. The compound’s activity and function can be influenced by its subcellular localization, as it can interact with specific organelle-associated proteins and enzymes.

Properties

IUPAC Name |

2-chloro-1-[2-(methoxymethyl)pyrrolidin-1-yl]butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18ClNO2/c1-3-9(11)10(13)12-6-4-5-8(12)7-14-2/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNOVAKRFEFWQBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N1CCCC1COC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-2-chlorobutan-1-one](/img/structure/B1476756.png)